2-Cycloheptylidene-2-fluoroethanamine;hydrochloride
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Overview
Description
2-Cycloheptylidene-2-fluoroethanamine;hydrochloride is a chemical compound with the molecular formula C9H17ClFN and a molecular weight of 193.69 . It is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 193.69 .Scientific Research Applications
Synthesis and Characterization of Fluorine-containing Compounds
Research on small-ring compounds and their derivatives, such as the study by Sharts and Roberts (1961), has contributed to the understanding of cycloadditions, hydrolysis, and rearrangements involving fluorinated compounds. Such studies are foundational for synthesizing new chemical entities with potential applications in materials science and pharmaceuticals (Sharts & Roberts, 1961).
Hydroamination Reactions
The hydroamination of diphenylbutadiyne with primary arylamines in the presence of heterobimetallic catalysts, as investigated by Younis et al. (2015), illustrates the potential for creating complex fluorinated structures. These reactions can lead to compounds with unique properties useful in chemical synthesis and possibly drug development (Younis, Krieck, Görls, & Westerhausen, 2015).
Fluorescence and Sensing Applications
Wang et al. (2005) synthesized 9-(cycloheptatrienylidene)fluorene derivatives that exhibited "off-on" fluorescence behaviors in acidic environments. These compounds can serve as acid-sensing fluorophores, suggesting potential applications in developing pH sensors and imaging agents in biological and environmental studies (Wang, Xing, Shao, Lu, & Weber, 2005).
Quantum Chemical Calculations for Structural Reactivity
The study by Unimuke et al. (2022) on the structural reactivity and stability of cycloheptane and its derivatives using quantum chemical calculations provides valuable insights into the electronic properties of such compounds. Understanding these properties is crucial for designing molecules with specific reactivities, which is beneficial in catalysis, materials science, and drug design (Unimuke, Louis, Eno, Agwamba, & Adeyinka, 2022).
Safety and Hazards
The safety data sheet for 2-Cycloheptylidene-2-fluoroethanamine;hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-cycloheptylidene-2-fluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN.ClH/c10-9(7-11)8-5-3-1-2-4-6-8;/h1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVDYIBJAFHFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(CN)F)CC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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